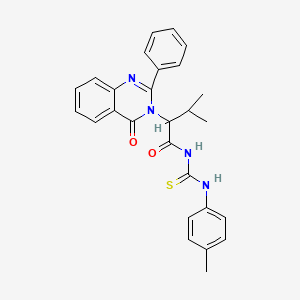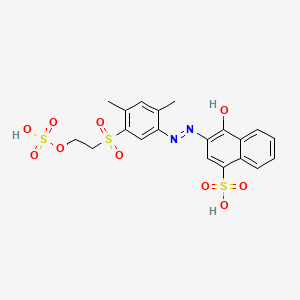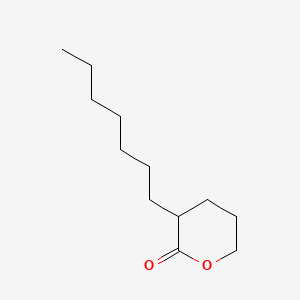
Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)- is a complex organic compound with a molecular formula of C13H16ClN3O2S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)- typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine to form an intermediate product. This intermediate is then reacted with propargylamine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow reactors may be used to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the cells, leading to apoptosis. The molecular targets include the active sites of the enzymes, where the compound binds and prevents their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorobenzenesulfonamide
- N-(2-propynyl)benzenesulfonamide
- Cyclohexylamine derivatives
Uniqueness
Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)- is unique due to its specific structural features that allow it to interact with multiple biological targets. Its combination of a benzenesulfonamide core with cyclohexyl and propargylamine groups provides a versatile framework for various chemical modifications and applications .
Eigenschaften
CAS-Nummer |
71795-23-8 |
|---|---|
Molekularformel |
C16H20ClN3O2S |
Molekulargewicht |
353.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfonyl-3-cyclohexyl-2-prop-2-ynylguanidine |
InChI |
InChI=1S/C16H20ClN3O2S/c1-2-12-18-16(19-14-6-4-3-5-7-14)20-23(21,22)15-10-8-13(17)9-11-15/h1,8-11,14H,3-7,12H2,(H2,18,19,20) |
InChI-Schlüssel |
ZPNJMQMOMYGVRP-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN=C(NC1CCCCC1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


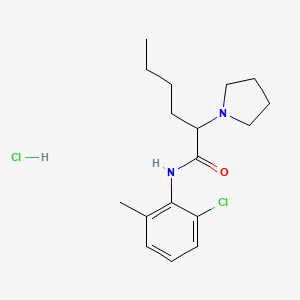
![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)
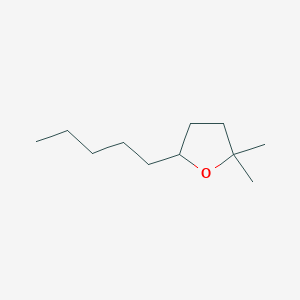
![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)

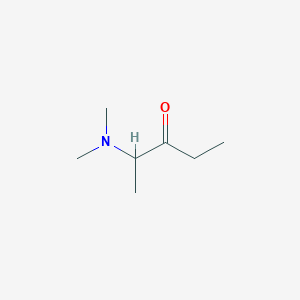
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)
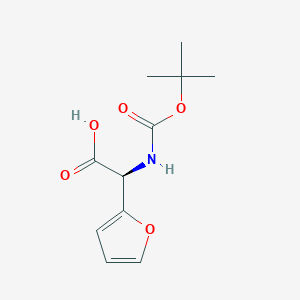
![4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)

![2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13793495.png)
